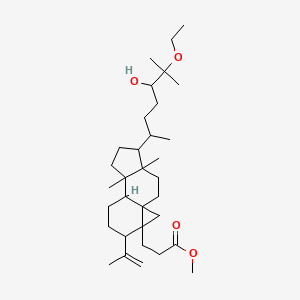

24-Hydroxy-25-ethoxy-3,4-secocycloart-4(28)-en-3-oic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

24-Hydroxy-25-ethoxy-3,4-secocycloart-4(28)-en-3-oic acid methyl ester is a complex organic compound It belongs to the class of secocycloartane triterpenoids, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 24-Hydroxy-25-ethoxy-3,4-secocycloart-4(28)-en-3-oic acid methyl ester typically involves multiple steps, starting from simpler organic molecules. The process may include:

Hydroxylation: Introduction of hydroxyl groups.

Esterification: Formation of ester bonds.

Ethoxylation: Addition of ethoxy groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

Batch Processing: Sequential addition of reagents and catalysts.

Continuous Flow Synthesis: Streamlined production with continuous input of reactants and output of products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different products.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other complex molecules.

Biology: Studied for its effects on cellular processes.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which 24-Hydroxy-25-ethoxy-3,4-secocycloart-4(28)-en-3-oic acid methyl ester exerts its effects involves:

Molecular Targets: Specific enzymes or receptors that the compound interacts with.

Pathways Involved: Biological pathways affected by the compound, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- 24-Hydroxy-3,4-secocycloart-4(28)-en-3-oic acid methyl ester

- 25-Ethoxy-3,4-secocycloart-4(28)-en-3-oic acid methyl ester

Uniqueness

24-Hydroxy-25-ethoxy-3,4-secocycloart-4(28)-en-3-oic acid methyl ester is unique due to the presence of both hydroxyl and ethoxy groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

24-Hydroxy-25-ethoxy-3,4-secocycloart-4(28)-en-3-oic acid methyl ester (CAS No. 1392210-81-9) is a compound derived from natural sources, particularly within the realm of plant extracts. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. A study demonstrated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism by which the compound may exert protective effects against inflammatory diseases .

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging ability | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Studies

-

Case Study on Antioxidant Activity:

A study conducted on rat models demonstrated that administration of the compound significantly reduced markers of oxidative stress compared to control groups. This was assessed through measurements of malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity. -

Case Study on Anti-inflammatory Effects:

In a controlled laboratory setting, macrophages treated with the compound showed a marked decrease in inflammatory markers when stimulated with lipopolysaccharides (LPS). This suggests its potential application in managing inflammatory diseases. -

Case Study on Anticancer Effects:

In vitro experiments using human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in dose-dependent apoptosis, as measured by annexin V staining and caspase activation assays.

Properties

IUPAC Name |

methyl 3-[5-(6-ethoxy-5-hydroxy-6-methylheptan-2-yl)-4,8-dimethyl-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56O4/c1-10-37-29(5,6)27(34)14-11-23(4)25-15-17-31(8)26-13-12-24(22(2)3)32(18-16-28(35)36-9)21-33(26,32)20-19-30(25,31)7/h23-27,34H,2,10-21H2,1,3-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUMXXUYPRNFDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)C(CCC(C)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)OC)C(=C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.